N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine
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Overview
Description
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine is an organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and methanamine moieties in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine typically involves the reaction of 1H-pyrazole-3-carbaldehyde with 2,4-dimethoxybenzylamine under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine linkage.
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Step 1: Formation of Intermediate
- React 1H-pyrazole-3-carbaldehyde with 2,4-dimethoxybenzylamine.
- Solvent: Ethanol or methanol.
- Temperature: Room temperature to 50°C.
- Reaction Time: 2-4 hours.
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Step 2: Reduction
- Add sodium borohydride or lithium aluminum hydride to the reaction mixture.
- Solvent: Tetrahydrofuran (THF) or diethyl ether.
- Temperature: 0°C to room temperature.
- Reaction Time: 1-2 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in THF or diethyl ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted methanamine derivatives.
Scientific Research Applications
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-((1H-Pyrazol-3-YL)methyl)-1-phenylmethanamine
- N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dichlorophenyl)methanamine
- N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethylphenyl)methanamine
Uniqueness
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific electronic and steric properties
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-4-3-10(13(7-12)18-2)8-14-9-11-5-6-15-16-11/h3-7,14H,8-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKLZDMPHOBXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=NN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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